3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Description
3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride (CAS 1648841-57-9) is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic structure in medicinal and synthetic chemistry. Its molecular formula is C₈H₆BrClN₂·HCl, with a molecular weight of 245.50 g/mol . The compound features a bromine atom at position 3, a chloromethyl group at position 2, and a hydrochloride salt form, enhancing its stability and solubility.
Synthesis: The compound is synthesized via cyclization of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone in refluxing ethanol, followed by nitration or functionalization at specific positions (e.g., chloromethylation) . Purification typically involves chromatography and recrystallization, yielding a white solid with ~60% efficiency .
Applications: The chloromethyl group at position 2 makes it a versatile intermediate for further derivatization, particularly in pharmaceutical and agrochemical research. Its analogs are explored for antiviral, antitrypanosomal, and kinase-inhibitory activities .
Properties
IUPAC Name |
3-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2.ClH/c9-8-6(5-10)11-7-3-1-2-4-12(7)8;/h1-4H,5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUNHICOEGFJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves the bromination and chloromethylation of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of 2-(chloromethyl)imidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent such as ethyl acetate. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 and the chloromethyl group at position 2 are reactive sites for nucleophilic substitution (SN2/SN1 mechanisms):
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Bromine substitution | Amines, alkoxides, or thiols in DMF | 3-Substituted imidazo[1,2-a]pyridines (e.g., 3-amino or 3-thio derivatives) |
| Chloromethyl substitution | Nucleophiles (e.g., CN⁻, OH⁻) | 2-Functionalized derivatives (e.g., 2-cyanomethyl or 2-hydroxymethyl) |
Example :
Reaction with sodium cyanide (NaCN) replaces the chloromethyl group with a cyanide, forming 3-bromo-2-cyanomethylimidazo[1,2-a]pyridine .
Electrophilic Aromatic Substitution (EAS)
The electron-rich imidazo[1,2-a]pyridine core undergoes EAS at position 5 or 7 due to bromine’s meta-directing effect:
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro or 7-nitro derivatives |
| Sulfonation | SO₃/H₂SO₄, 50°C | 5-Sulfo derivatives |
Mechanistic Insight :
Bromine deactivates the ring but directs incoming electrophiles to positions 5 or 7 via resonance stabilization .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions:
| Reaction | Catalyst/Ligand | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl/heteroaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | 3-Amino derivatives via C–N bond formation |
Key Study :
A 2025 study demonstrated Suzuki coupling with phenylboronic acid to yield 3-phenylimidazo[1,2-a]pyridine in 78% yield.
Radical-Mediated Reactions
Under oxidative conditions, the chloromethyl group generates radicals for functionalization:
| Reagent | Conditions | Outcome |
|---|---|---|
| TBHP/I₂ | Ethyl acetate, 80°C | C–C bond cleavage to form N-(pyridin-2-yl)amides |
| AIBN (radical initiator) | DCE, 100°C | Alkylation at the chloromethyl site |
Mechanism :
Iodine and TBHP promote radical formation, leading to bromine displacement or cyclization .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
| Reagent | Conditions | Product |
|---|---|---|
| CuI, L-proline | DMSO, 120°C | Imidazo[1,2-a]pyrido[2,3-d]pyrimidines |
| K₂CO₃, DMF | Microwave, 150°C | Tricyclic benzimidazole derivatives |
Example :
Cyclization with ethylenediamine yields imidazo[1,5-a]pyrido[3,2-e]pyrazines .
Hydrolysis and Oxidation
The chloromethyl group undergoes hydrolysis or oxidation:
| Reagent | Conditions | Product |
|---|---|---|
| NaOH (aq.) | Reflux, 6h | 2-Hydroxymethylimidazo[1,2-a]pyridine |
| KMnO₄, H₂SO₄ | 0°C, 2h | 2-Carboxylic acid derivative |
Data :
Hydrolysis in 2M NaOH yields 98% conversion to the hydroxymethyl derivative .
Comparative Reaction Table
| Reaction Type | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | 78 | |
| Radical Bromination | TBHP, I₂ | 65 | |
| Hydrolysis | NaOH | 98 | |
| Nitration | HNO₃/H₂SO₄ | 52 |
Mechanistic Insights
Scientific Research Applications
Antimicrobial Properties
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activities. For instance, compounds within this class have been reported to show effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of imidazo[1,2-a]pyridine had Minimum Inhibitory Concentration (MIC) values ranging from 1 to 16 µg/mL against several pathogens, illustrating their potential as antimicrobial agents .
Antituberculosis Activity
Recent developments have highlighted the efficacy of imidazo[1,2-a]pyridine analogues against multidrug-resistant tuberculosis (MDR-TB). For example, compounds derived from this scaffold have shown promising activity with MIC values as low as 0.03 to 5.0 µM against Mycobacterium tuberculosis strains . This positions them as potential candidates for further development in tuberculosis treatment.
Anticancer Potential
The anticancer properties of imidazo[1,2-a]pyridine derivatives are also noteworthy. Studies have identified several compounds with significant cytotoxic effects against various cancer cell lines. For instance, modifications to the core structure have yielded compounds with enhanced potency against leukemia and solid tumors . The structure-activity relationship (SAR) studies indicate that specific substitutions can lead to increased biological activity.
Drug Development
3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their roles in treating conditions such as anxiety disorders (e.g., zolpidem), osteoporosis (e.g., minodronic acid), and insomnia . The versatility of this compound makes it a valuable building block in drug discovery.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with biological targets. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of imidazo[1,2-a]pyridine derivatives. Such insights can inform the design of more effective therapeutic agents by optimizing their interaction with target proteins .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of several imidazo[1,2-a]pyridine derivatives against standard bacterial strains. The results indicated that certain modifications led to compounds exhibiting enhanced antibacterial properties compared to existing antibiotics .
Case Study 2: Antituberculosis Compound Development
In high-throughput screening efforts targeting MDR-TB, several imidazo[1,2-a]pyridine analogues were identified as potent inhibitors of Mycobacterium tuberculosis. These findings prompted further SAR investigations to optimize these compounds for clinical use .
Mechanism of Action
The mechanism of action of 3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting key enzymes in microbial and cancer cell metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride with structurally related imidazo[1,2-a]pyridine derivatives, highlighting differences in substituents, physicochemical properties, and applications:
Key Structural and Functional Differences:
Halogenation Patterns :
- Bromine at position 3 (common in all brominated analogs) enhances electrophilic aromatic substitution reactivity, while chlorine at position 6 (e.g., CAS 6188-25-6) reduces steric bulk .
- Trifluoromethyl (CF₃) at position 2 (CAS 1160474-82-7) increases metabolic stability and lipophilicity, critical for blood-brain barrier penetration .
Salt Forms :
- Hydrochloride salts (e.g., CAS 1648841-57-9) improve aqueous solubility, whereas hydrobromide salts (e.g., CAS 1146615-84-0) are preferred for crystallinity .
Synthetic Flexibility :
- Chloromethyl and dichloromethyl groups enable nucleophilic substitution (e.g., SN2 with amines or thiols), while CF₃ groups require specialized reagents like Umemoto’s reagent .
Biological Activity: Antitrypanosomal activity correlates with electron-withdrawing groups (e.g., NO₂ at C3 in derivatives), whereas methyl or CF₃ groups favor kinase inhibition .
Research Findings:
- Antiviral Activity : 8-Bromo-5-methylimidazo[1,2-a]pyridine derivatives show IC₅₀ values of 0.2–5 µM against HIV-1, attributed to improved cellular uptake from methyl substitution .
- Solubility Optimization : Hydrochloride salts of 3-bromo-2-(chloromethyl) analogs exhibit 2–3× higher aqueous solubility than free bases, critical for in vivo studies .
- Toxicity : Dichloromethyl-substituted analogs (e.g., CAS 1160474-82-7) show higher cytotoxicity (CC₅₀ < 10 µM) due to reactive intermediate formation .
Biological Activity
3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Understanding its biological activity is crucial for the development of therapeutic agents.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈BrClN₂
- Molecular Weight : 251.53 g/mol
This compound features a bromine atom and a chloromethyl group attached to the imidazo[1,2-a]pyridine core, which is known for its ability to interact with biological targets.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. A study highlighted that compounds within this class can induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) through mechanisms involving DNA damage and cell cycle arrest . The cytotoxic effects were quantified using MTT assays, revealing IC50 values ranging from 10 to 30 µM for various derivatives.
Antimicrobial Activity
This compound has demonstrated promising antimicrobial activity. In vitro studies reported effective inhibition against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) ranged from 16 to 64 µg/mL against Staphylococcus aureus and Escherichia coli . These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been explored through various models. Compounds were shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
Antiviral Activity
Recent studies have also investigated the antiviral activity of imidazo[1,2-a]pyridine derivatives against viruses such as HIV and influenza. The compounds exhibited significant inhibition of viral replication in cell cultures, indicating their potential as antiviral agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. SAR studies have shown that:
- Substituents : The presence of halogen atoms (like bromine and chlorine) enhances biological activity by improving interactions with biological targets.
- Functional Groups : Modifications at the 3-position of the imidazo ring can significantly alter potency and selectivity against various targets.
Case Study 1: Anticancer Efficacy
In a study conducted on the A549 cell line, this compound showed an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis. This study highlights the compound's potential as a lead structure for anticancer drug development .
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of antimicrobial activity revealed that this compound displayed significant inhibition against multiple bacterial strains with MIC values between 32 and 64 µg/mL. The results suggest that further optimization could yield potent antimicrobial agents effective against resistant strains .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : A modified one-pot synthesis using catalysts like pTsCl/DABCO is effective for imidazo[1,2-a]pyridine derivatives. For example, brominated intermediates can be synthesized via nucleophilic substitution or cyclization reactions. Optimization of temperature (e.g., 90°C in isopropanol) and stoichiometric ratios (e.g., 1.5 equivalents of DIPEA) improves yields up to 89% .
- Data : Reaction yields and purity are highly dependent on solvent choice (e.g., isopropanol vs. DMSO) and reaction time (16 hours for sealed tube reactions) .
Q. How is the structural identity of this compound confirmed using spectroscopic techniques?
- Methodology :
- 1H/13C NMR : Chemical shifts for the imidazo[1,2-a]pyridine core (e.g., δ 7.2–8.5 ppm for aromatic protons) and chloromethyl/bromo substituents (δ 4.5–5.0 ppm for CH2Cl) are critical .
- HRMS : Exact mass matching (e.g., calculated vs. observed m/z for [M+H]+) confirms molecular formula .
- IR : Peaks at ~680 cm⁻¹ (C-Br) and ~750 cm⁻¹ (C-Cl) validate halide presence .
Q. What are the recommended handling and storage protocols for this compound?
- Methodology : Store under inert gas (argon) at –20°C to prevent hydrolysis of the chloromethyl group. Use PPE (gloves, goggles) due to acute toxicity (LD50: 250 mg/kg in rats) and potential skin irritation .
Advanced Research Questions
Q. How do substituents (e.g., bromo, chloromethyl) influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The bromine atom at position 3 facilitates Suzuki-Miyaura couplings with aryl boronic acids, while the chloromethyl group at position 2 can undergo nucleophilic substitution with amines or thiols. Steric hindrance from the imidazo[1,2-a]pyridine core may require palladium catalysts with bulky ligands (e.g., XPhos) for efficient coupling .
- Data : Coupling yields drop from 85% to 40% when substituting bromine with less reactive groups (e.g., methyl) .
Q. What contradictory findings exist regarding the compound’s photophysical properties, and how can they be resolved?
- Contradiction : Polymorph-dependent luminescence (e.g., yellow vs. red emission) has been reported for structurally similar cyano-substituted imidazo[1,2-a]pyridines, but the chloromethyl analog shows quenched fluorescence in polar solvents .
- Resolution : Use single-crystal X-ray diffraction to correlate packing arrangements with emission properties. Time-resolved spectroscopy can distinguish excited-state intramolecular proton transfer (ESIPT) from aggregation effects .
Q. How can computational modeling predict the compound’s bioactivity against viral or enzymatic targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with HIV protease or PDE3A. Density functional theory (DFT) calculates electrostatic potential maps to highlight nucleophilic/electrophilic sites .
- Data : Imidazo[1,2-a]pyridine derivatives show IC50 values < 1 μM against PDE3A, correlating with halogen substituent electronegativity .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies in NMR data for derivatives of this compound?
- Approach :
Verify solvent effects (e.g., DMSO-d6 vs. CDCl3 shifts proton signals by ±0.3 ppm).
Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in crowded aromatic regions .
Compare with crystallographic data (if available) to confirm substituent orientation .
Q. What strategies optimize the synthesis of novel analogs with improved bioactivity?
- Strategy :
- Library Design : Introduce electron-withdrawing groups (e.g., nitro, cyano) at position 7 to enhance electrophilicity for covalent binding .
- High-Throughput Screening : Test analogs against mutant viral strains (e.g., HIV RT M184V) to identify resistance-breaking variants .
Tables of Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇BrClN₂·HCl | |
| Exact Mass (HRMS) | 271.9559 ([M+H]+) | |
| Melting Point | 215–217°C (decomposes) | |
| Solubility | >10 mg/mL in DMSO | |
| Toxicity (LD50, oral rat) | 250 mg/kg |
| Synthetic Route | Yield | Conditions |
|---|---|---|
| Bromination of precursor | 89% | Isopropanol, 90°C, 16 h |
| Chloromethylation | 61% | TsCl/DABCO, RT, 12 h |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
